4-(Pyrazin-2-yloxy)benzonitrile
Overview
Description
4-(Pyrazin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves the use of 2-Iodopyrazine, copper(I) iodide, cesium carbonate, 4-hydroxybenzonitrile, and N,N-dimethylglycine hydrochloride . The mixture is heated at 90°C for 138 hours. The product is then purified to give an off-white solid .Molecular Structure Analysis
The molecular weight of this compound is 197.2 . The InChI key is ZCONJIRINUOULK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Anticancer Activity and DNA Binding
A study focused on the anticancer activity, DNA binding, and docking studies of M(ii)-complexes derived from a new pyrazine–thiazole ligand, highlighting the synthesis, structure, and DFT of Zn(ii), Cu(ii), and Ni(ii) complexes. These complexes have been synthesized and characterized, indicating potential applications in anticancer therapies (Bera et al., 2021).
Catalysis
Research on ZnO-beta zeolite as a catalyst for the synthesis of Tetrahydrobenzo[b]pyrans demonstrates its effectiveness and efficiency. This work emphasizes the advantages of using ZnO-beta zeolite, including good to excellent yields, short reaction times, and the recoverability and reusability of the catalyst, which are critical for sustainable chemical synthesis (Katkar et al., 2011).
Intramolecular Charge Transfer
An investigation into the intramolecular charge-transfer properties of a molecule with a large donor group, specifically 4′-(pyren-1-yl)benzonitrile, reveals insights into the electronic transitions and energies that affect fluorescence and absorption spectra. This research could have implications for the development of new optical materials and sensors (Dobkowski et al., 2002).
Hybrid and Bioactive Cocrystals
A study on hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids provides a detailed analysis of structure, spectroscopic characteristics, and potential applications. This research, which includes DFT calculations and Molecular Dynamics simulations, suggests the cocrystals' applicability in photovoltaic systems for energy conversion and as new anti-TB drugs (Al-Otaibi et al., 2020).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .
properties
IUPAC Name |
4-pyrazin-2-yloxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11/h1-6,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCONJIRINUOULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665833 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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